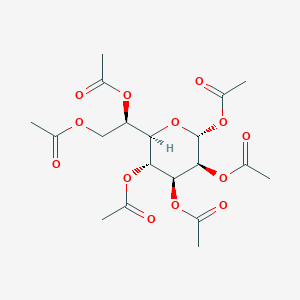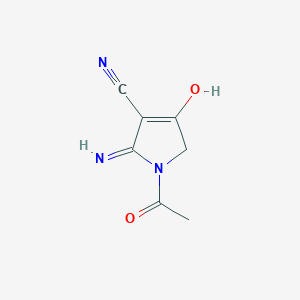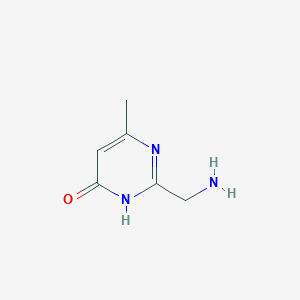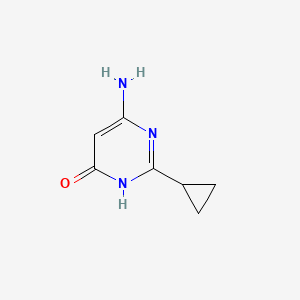
L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate
Overview
Description
L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate is a derivative of L-glycero-alpha-D-manno-heptopyranose, an aldoheptose in pyranose cyclic form. This compound is characterized by its six acetyl groups, which modify the hydroxyl groups present in the parent heptopyranose structure . It is commonly used in various chemical and biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate typically involves the acetylation of L-glycero-alpha-D-manno-heptopyranose. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually include maintaining the reaction mixture at a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions include various derivatives of the parent heptopyranose structure, such as carboxylic acids, alcohols, and substituted heptopyranoses .
Scientific Research Applications
L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The molecular targets include enzymes involved in carbohydrate metabolism and pathways related to glycosylation processes .
Comparison with Similar Compounds
Similar Compounds
L-glycero-alpha-D-manno-heptopyranose: The parent compound without acetyl groups.
D-glycero-alpha-D-manno-heptopyranose: A stereoisomer with different spatial arrangement of atoms.
L-glycero-beta-D-manno-heptopyranose: Another stereoisomer with a different anomeric configuration.
Uniqueness
L-glycero-alpha-D-manno-Heptopyranose 1,2,3,4,6,7-Hexaacetate is unique due to its fully acetylated structure, which imparts distinct chemical properties and reactivity compared to its non-acetylated counterparts. This makes it particularly useful in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
[(2R)-2-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]ethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O13/c1-8(20)26-7-14(27-9(2)21)15-16(28-10(3)22)17(29-11(4)23)18(30-12(5)24)19(32-15)31-13(6)25/h14-19H,7H2,1-6H3/t14-,15-,16-,17+,18+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKAVUYSOOSMDY-VWQYPGANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)
![6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1449758.png)
![8-fluoro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B1449759.png)
![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)



![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)



![2-[(2-Fluorophenyl)methyl]-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B1449775.png)
![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)
